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Compound of Interest

Compound Name:
2-(4-Methoxy-3-

methylphenyl)morpholine

Cat. No.: B13594448

Get Quote

This technical whitepaper provides an in-depth analysis of the basic physicochemical

properties, synthetic pathways, and pharmacological profiling of 2-(4-Methoxy-3-
methylphenyl)morpholine. Designed for medicinal chemists and drug development

professionals, this guide synthesizes structural data with field-proven experimental protocols to

facilitate downstream research on monoamine transporter modulators.

Structural & Physicochemical Profiling
2-(4-Methoxy-3-methylphenyl)morpholine is a specialized 2-aryl morpholine derivative. The

morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized to

improve aqueous solubility and pharmacokinetic properties[1]. The substitution pattern on the

phenyl ring—specifically the para-methoxy and meta-methyl groups—drastically influences its

electronic distribution and steric bulk, which are critical determinants for target receptor affinity.

Table 1: Quantitative Physicochemical Properties
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Property Value

IUPAC Name 2-(4-Methoxy-3-methylphenyl)morpholine

CAS Registry Number 1268096-43-0[2]

Molecular Formula C12H17NO2[2]

Molecular Weight 207.27 g/mol [2]

Hydrogen Bond Donors 1[3]

Hydrogen Bond Acceptors 3

| Rotatable Bonds | 2[3] |

Mechanistic Pharmacology: Monoamine Transporter
Modulation
Substituted 2-phenylmorpholines (analogues of phenmetrazine) are well-documented

modulators of monoamine transporters, specifically targeting the dopamine (DAT), serotonin

(SERT), and norepinephrine (NET) transporters[4].

Structure-Activity Relationship (SAR) Causality: Unsubstituted 2-phenylmorpholines typically

act as potent DAT and NET inhibitors or releasers, with negligible activity at SERT[5]. However,

the introduction of a para-methoxy group increases the electron density of the aromatic ring,

enhancing cation- π interactions within the transporter binding pocket. As observed in

structurally related analogues like 4-methylphenmetrazine (4-MPM), para-substitutions

significantly increase SERT affinity, often shifting the pharmacological profile from a pure

stimulant to an entactogen-like triple reuptake inhibitor[6][7]. Concurrently, the meta-methyl

group introduces steric bulk that can attenuate DAT activity, further refining the molecule's

selectivity[5].
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Fig 1. Pharmacodynamic pathway of monoamine reuptake inhibition by 2-aryl morpholines.

Chemical Synthesis Workflow
While recent advances have introduced photocatalytic diastereoselective annulation strategies

for morpholine synthesis using visible-light activation[1], the traditional stepwise cyclization

remains the most scalable and robust method for generating 2-aryl morpholines.

Mechanistic Causality of Experimental Choices: The critical step in this workflow is the acid-

catalyzed cyclization of the intermediate 1-aryl-2-((2-hydroxyethyl)amino)ethan-1-ol. Sulfuric

acid (H₂SO₄) is selected specifically to protonate the benzylic hydroxyl group. Because the

resulting benzylic carbocation is highly resonance-stabilized by the electron-donating para-

methoxy group, the leaving group (water) departs readily. This facilitates a rapid intramolecular

nucleophilic attack by the primary alcohol, ensuring high yields of the morpholine heterocycle

without unwanted side reactions.
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Fig 2. Step-by-step synthetic workflow for 2-(4-Methoxy-3-methylphenyl)morpholine.

Protocol A: Step-by-Step Synthesis
α -Bromination: Dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in glacial acetic acid.

Add bromine (Br₂) dropwise at 0°C. Stir for 2 hours, then quench with ice water to precipitate

the α -bromo ketone intermediate.

N-Alkylation: Dissolve the intermediate in ethanol. Add a 2.5x molar excess of 2-

aminoethanol and anhydrous K₂CO₃. Reflux for 4 hours. The excess amine prevents over-

alkylation.
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Ketone Reduction: Cool the mixture to 0°C and slowly add sodium borohydride (NaBH₄).

NaBH₄ is chosen for its chemoselectivity, reducing the ketone to a secondary alcohol without

cleaving the ether linkage.

Cyclization: Extract the intermediate into dichloromethane (DCM), evaporate, and dissolve in

concentrated H₂SO₄. Stir at 60°C for 3 hours. Neutralize carefully with NaOH to precipitate

the final 2-(4-Methoxy-3-methylphenyl)morpholine base.

In Vitro Pharmacological Profiling
To evaluate the compound's efficacy, a rat brain synaptosome assay is utilized[8].

Protocol B: Self-Validating Monoamine Transporter
Assay
To ensure the trustworthiness of the binding data, this protocol employs a mathematically self-

validating control system.

Tissue Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in

ice-cold sucrose buffer. Centrifuge at 1,000 x g, then take the supernatant and centrifuge at

12,000 x g to isolate the synaptosomal pellet.

Assay Setup: Prepare three sets of reaction tubes:

Total Binding (TB): Buffer + Synaptosomes + Radioligand (e.g., [³H]dopamine). Defines

100% binding.

Non-Specific Binding (NSB): Buffer + Synaptosomes + Radioligand + 10 µM Indatraline (a

known non-selective high-affinity inhibitor).

Test Sample: Buffer + Synaptosomes + Radioligand + 2-(4-Methoxy-3-
methylphenyl)morpholine (varying concentrations).

Incubation & Filtration: Incubate at 25°C for 30 minutes. Terminate the reaction by rapid

vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold

buffer.
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Validation & Calculation: Measure radioactivity using liquid scintillation spectrometry.

Self-Validation Check: The assay mathematically isolates specific transporter binding (

SpecificBinding=TB−NSB ). If the NSB exceeds 30% of the TB, the assay automatically

invalidates itself, indicating poor synaptosome integrity or radioligand degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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